molecular formula C9H16O2 B14745310 4-Methyloctane-3,5-dione CAS No. 6303-77-1

4-Methyloctane-3,5-dione

Cat. No.: B14745310
CAS No.: 6303-77-1
M. Wt: 156.22 g/mol
InChI Key: HMBXOWNFBWSCAN-UHFFFAOYSA-N
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Description

4-Methyloctane-3,5-dione is a diketone compound featuring a branched aliphatic chain with ketone groups at positions 3 and 3. Diketones, such as piperazine-2,5-diones and tricyclic derivatives, are notable for their roles in antiviral, antimicrobial, and neuroprotective applications . The methyl substitution at position 4 in this compound may influence its reactivity, solubility, and biological interactions compared to other diones.

Properties

CAS No.

6303-77-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-methyloctane-3,5-dione

InChI

InChI=1S/C9H16O2/c1-4-6-9(11)7(3)8(10)5-2/h7H,4-6H2,1-3H3

InChI Key

HMBXOWNFBWSCAN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyloctane-3,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation, followed by hydrolysis and decarboxylation to yield the desired diketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sodium or potassium hydroxide can be used to facilitate the reaction, and the process may be carried out under controlled temperature and pressure conditions to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methyloctane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into corresponding alcohols.

    Substitution: The diketone can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted diketones or other functionalized compounds.

Scientific Research Applications

4-Methyloctane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.

    Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyloctane-3,5-dione involves its interaction with various molecular targets and pathways. As a diketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can influence enzyme activity, protein function, and cellular processes. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Methyloctane-3,5-dione and related compounds:

Compound Name Structure Type Molecular Weight (g/mol) Key Biological Activities Synthesis Method Key Findings
This compound Linear aliphatic diketone ~184.28 (theoretical) Not explicitly reported in evidence Likely via keto-enol tautomerization or aldol condensation Hypothesized to exhibit moderate lipophilicity due to methyl branching; potential as a synthetic intermediate or ligand.
Albonoursin (Compound 7, ) Bicyclic diketopiperazine 244.27 Antiviral (H1N1 IC₅₀: 6.8 ± 1.5 μM) Microbial fermentation High antiviral potency attributed to diketopiperazine rigidity and hydrogen-bonding capacity.
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione () Tricyclic dione ~373.42 Broad-spectrum antiviral (BVDV, YFV, HIV-1) and antimicrobial Diels-Alder reaction with maleimide Enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to tricyclic scaffold and diphenylmethylene substitution.
4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives () Tricyclic dione Variable (~250–400) Neuroprotective (calcium channel modulation) Aminolysis of base scaffold Structural similarity to MK-801 suggests potential for treating neurodegenerative diseases; activity depends on substituent electronegativity.
3,5-Dioxopyrazolidines () Bicyclic pyrazolidine ~200–300 Antibacterial, antifungal Condensation with thiosemicarbazides Moderate activity against Candida albicans and Escherichia coli; efficacy linked to thiazolidinone and hydrazone moieties.

Structural and Functional Insights

  • Cyclic vs. Linear Diones: Cyclic diones (e.g., albonoursin, tricyclic derivatives) exhibit enhanced bioactivity due to conformational rigidity, which facilitates target binding. In contrast, linear diones like this compound may lack this advantage but could serve as flexible intermediates in organic synthesis .
  • However, this substitution is less impactful than aromatic or heterocyclic substituents in tricyclic analogs (e.g., diphenylmethylene in ) .
  • Synthetic Accessibility : Tricyclic diones require multistep syntheses (e.g., Diels-Alder reactions), whereas linear diones like this compound are simpler to prepare, favoring industrial scalability .

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